5-Thiazolemethanamine, 2-methoxy-
Description
Fundamental Significance of the Thiazole (B1198619) Heterocycle in Organic Synthesis and Chemical Research
The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a cornerstone of modern chemical science. researchgate.netwikipedia.org Its unique electronic properties and the presence of heteroatoms make it a versatile scaffold in a vast array of applications. researchgate.netnih.gov Thiazoles are not merely laboratory curiosities; they are integral components of many natural products, most notably thiamine (B1217682) (Vitamin B1), and are found in the core structure of life-saving antibiotics like penicillin. eurekaselect.comnih.gov
In organic synthesis, the thiazole ring serves as a valuable building block. Its aromatic nature allows for a variety of substitution reactions, enabling chemists to introduce diverse functional groups at specific positions. nih.govpharmaguideline.com The sulfur and nitrogen atoms can also participate in coordination with metal ions, a property that is leveraged in catalysis and materials science. researchgate.net The stability of the thiazole ring, coupled with its reactivity, has made it a favored motif in the construction of complex molecules. pharmaguideline.com
The significance of thiazoles is further underscored by their prevalence in medicinal chemistry. The thiazole nucleus is a "privileged structure," meaning it is a molecular framework that is frequently found in biologically active compounds. bohrium.comglobalresearchonline.net Derivatives of thiazole have been developed as antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer agents. eurekaselect.comnih.govnih.gov This broad spectrum of activity has spurred continuous research into novel thiazole-containing molecules. bohrium.com
Structural Classification and Precise Nomenclature of Thiazolemethanamine Derivatives
5-Thiazolemethanamine, 2-methoxy- belongs to the family of substituted thiazoles. The nomenclature of these compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The thiazole ring is numbered starting from the sulfur atom as position 1, with the nitrogen atom at position 3. wikipedia.orgnih.gov
In the case of 5-Thiazolemethanamine, 2-methoxy- , the name precisely describes its structure:
Thiazole: This indicates the core five-membered ring with sulfur at position 1 and nitrogen at position 3. nih.gov
5-Thiazolemethanamine: A methanamine group (-CH₂NH₂) is attached to the 5-position of the thiazole ring.
2-methoxy-: A methoxy (B1213986) group (-OCH₃) is attached to the 2-position of the thiazole ring.
This systematic naming ensures that the structure of the compound can be unambiguously determined from its name. Thiazolemethanamine derivatives can be further classified based on the position and nature of their substituents. For instance, the position of the methanamine group could be at the 2- or 4-position, leading to different isomers with distinct chemical properties. Similarly, the substituent at the 2-position can be varied, leading to a large family of related compounds.
| Component | Description | Position on Thiazole Ring |
| Thiazole | The core heterocyclic ring (C₃H₃NS) | - |
| Methoxy | -OCH₃ group | 2 |
| Methanamine | -CH₂NH₂ group | 5 |
Overview of Academic Research Trajectories Focusing on 5-Thiazolemethanamine, 2-methoxy- and Related Structures
While extensive research has been conducted on the broader class of thiazole derivatives, academic inquiry into 5-Thiazolemethanamine, 2-methoxy- specifically often positions it as a key intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive amine group and a modifiable thiazole core, makes it a valuable synthon.
Research has demonstrated the use of related thiazole structures in the development of potent and selective drugs. For example, a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the anti-cancer drug dasatinib. nih.gov This highlights a common research trajectory where the thiazole scaffold is systematically modified to optimize biological activity. nih.gov
The synthesis of substituted thiazoles is a field of active investigation. The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone method, involving the condensation of an α-haloketone with a thioamide. ijarsct.co.in Modern research focuses on developing more efficient and environmentally friendly synthetic routes, including microwave-assisted synthesis, to produce thiazole derivatives. nih.gov
Investigations into compounds with similar functionalities, such as 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, an important intermediate for the antipsychotic drug amisulpride, showcase the industrial relevance of methoxy-substituted aromatic amines in pharmaceutical manufacturing. google.com While not a direct study of 5-Thiazolemethanamine, 2-methoxy-, this research underscores the value of the methoxy and amino functional groups in designing molecules with specific therapeutic properties. The exploration of such compounds often involves multi-step syntheses where intermediates with specific substitution patterns are crucial. google.com
The table below provides basic chemical information for the subject compound.
| Identifier | Value |
| IUPAC Name | (2-methoxy-1,3-thiazol-5-yl)methanamine |
| CAS Number | 937662-77-6 |
| Molecular Formula | C₅H₈N₂OS |
| Molecular Weight | 144.19 g/mol |
Properties
IUPAC Name |
(2-methoxy-1,3-thiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-8-5-7-3-4(2-6)9-5/h3H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUZBESCMDKWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(S1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937662-77-6 | |
| Record name | 1-(2-methoxy-1,3-thiazol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Ii. Synthetic Methodologies for 5 Thiazolemethanamine, 2 Methoxy and Its Analogues
Established Synthetic Pathways for the Thiazole (B1198619) Ring System
The construction of the thiazole ring is a fundamental step in the synthesis of 5-Thiazolemethanamine, 2-methoxy-. Several classical and modern methods are available for this purpose, each with its own advantages and limitations.
The Hantzsch thiazole synthesis is a cornerstone in this field, typically involving the condensation of an α-haloketone with a thioamide. wikipedia.org This method is versatile and widely used for the preparation of various substituted thiazoles. Another traditional approach is the Cook-Heilbron synthesis , which utilizes the reaction of α-aminonitriles with carbon disulfide or related reagents to form 5-aminothiazoles. pharmaguideline.com The Robinson-Gabriel synthesis and Tcherniac's synthesis also represent classical routes to thiazole derivatives. pharmaguideline.combepls.com
More contemporary methods have focused on improving efficiency and expanding the substrate scope. For instance, a domino alkylation-cyclization reaction of propargyl bromides with thioureas offers a rapid, microwave-assisted route to 2-aminothiazoles. organic-chemistry.org Additionally, the reaction of α-diazoketones with thiourea (B124793) in the presence of a green solvent like PEG-400 provides a simple and high-yielding synthesis of 2-aminothiazoles. bepls.com
| Synthetic Method | Reactants | Key Features | Reference |
| Hantzsch Thiazole Synthesis | α-Haloketones, Thioamides | Versatile, widely used. | wikipedia.org |
| Cook-Heilbron Synthesis | α-Aminonitriles, Carbon Disulfide | Forms 5-aminothiazoles. | pharmaguideline.com |
| Domino Alkylation-Cyclization | Propargyl Bromides, Thioureas | Microwave-assisted, rapid. | organic-chemistry.org |
| Diazoketone-Thiourea Reaction | α-Diazoketones, Thiourea | Green solvent, high yields. | bepls.com |
Strategies for Regioselective Introduction of the 2-Methoxy Moiety
The introduction of a methoxy (B1213986) group specifically at the 2-position of the thiazole ring requires careful regiocontrol. Direct methoxylation of a pre-formed thiazole ring can be challenging due to the electronic nature of the heterocycle. Electrophilic attack on the thiazole ring generally favors the C5 position. pharmaguideline.com
A common strategy involves the use of a starting material that already contains the desired 2-alkoxy functionality or a precursor that can be readily converted to it. For example, starting with a 2-halothiazole, a nucleophilic substitution reaction with sodium methoxide (B1231860) can be employed to introduce the 2-methoxy group. The reactivity of halogens at different positions of the thiazole ring is crucial, with the C2-position being susceptible to nucleophilic attack. pharmaguideline.com
Another approach involves the synthesis of 2-aminothiazolones from 2-(4-methoxybenzylthio)acetic acids, which can then be further functionalized. nih.gov While not a direct methoxylation, this pathway builds the ring with a group that can be manipulated to achieve the target structure. The synthesis of 5-(2-methoxy-1,8-naphthyridin-3-yl)-4-aryl-4H-1,2,4-triazole-3-thiols demonstrates the incorporation of a methoxy group on a fused ring system, highlighting the possibility of building complex structures with pre-installed methoxy groups. researchgate.net
Approaches for Functionalization at the 5-Position with the Methanamine Group
Functionalization of the thiazole ring at the 5-position with a methanamine group is a critical step in the synthesis of the target molecule. Direct amination at this position can be difficult. Therefore, multi-step sequences are often employed.
One common strategy involves the introduction of a functional group at the 5-position that can be converted to a methanamine. For instance, a 5-halothiazole can undergo a variety of cross-coupling reactions to introduce a carbon-based substituent, which can then be transformed into a methanamine group. The synthesis of 5-arylthiazoles from N,N-diformylaminomethyl aryl ketones provides a route to 5-substituted thiazoles. nih.gov
A plausible route to 5-Thiazolemethanamine, 2-methoxy- could involve the Vilsmeier-Haack reaction on a 2-methoxythiazole (B88229) to introduce a formyl group at the 5-position. This aldehyde can then be converted to the corresponding oxime, followed by reduction to the aminomethyl group. Another approach could involve the chloromethylation of a 2-methoxythiazole at the 5-position, followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent.
The synthesis of 2-(aminomethyl)thiazole-5-carbonitrile (B3282389) has been reported, which involves a multi-step process starting from aminoacetonitrile (B1212223) hydrochloride. google.com This highlights a pathway where the aminomethyl group is constructed as part of a more complex synthetic sequence. Similarly, the synthesis of 2-amino-5-(2-thienylmethyl)thiazole (B2956130) from 2-chloro-3-(2-thienyl)propanal demonstrates the introduction of a methylene-linked substituent at the 5-position. researchgate.net
Advanced Synthetic Techniques for 5-Thiazolemethanamine, 2-methoxy- Derivatives
Modern synthetic chemistry offers advanced techniques to improve the efficiency, selectivity, and environmental friendliness of synthetic routes.
Stereoselective Synthesis Approaches
While the target molecule, 5-Thiazolemethanamine, 2-methoxy-, is achiral, the synthesis of its derivatives may require stereoselective methods, particularly if chiral centers are introduced in the substituents. For instance, the chemo- and stereoselective synthesis of substituted thiazoles from tert-alcohols bearing alkene and alkyne groups using alkaline earth catalysts has been reported. nih.gov This demonstrates the potential for controlling stereochemistry in the synthesis of complex thiazole derivatives. Such methodologies could be adapted for the synthesis of chiral analogues of 5-Thiazolemethanamine, 2-methoxy-.
Implementation of Green Chemistry Principles in Thiazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. researchgate.netbohrium.com This includes the use of greener solvents, catalysts, and energy sources.
Several green synthetic methods for thiazoles have been developed, such as:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, as seen in the synthesis of trisubstituted thiazoles and hydrazinyl thiazoles. bepls.comscilit.com
Ultrasonic-mediated synthesis: Ultrasound can also accelerate reactions and improve efficiency. bepls.com
Use of green solvents: Water and polyethylene (B3416737) glycol (PEG) have been successfully used as environmentally benign solvents for thiazole synthesis. bepls.com
Catalyst-free reactions: Developing reactions that proceed efficiently without the need for a catalyst is a key goal of green chemistry. bepls.com
Multi-component reactions: These reactions combine multiple starting materials in a single step to form complex products, reducing waste and improving atom economy. A green synthesis of thiazole derivatives using a multi-component reaction of aldehydes, isothiocyanate, and alkyl bromides has been reported. nih.gov
The adoption of these green chemistry principles can lead to more sustainable and cost-effective synthetic routes for 5-Thiazolemethanamine, 2-methoxy- and its derivatives.
| Green Chemistry Approach | Example Application in Thiazole Synthesis | Benefit | Reference |
| Microwave Irradiation | Synthesis of trisubstituted thiazoles | Reduced reaction time, high yield | bepls.com |
| Green Solvents | Use of water or PEG-400 | Environmentally benign | bepls.com |
| Multi-component Reactions | Aldehydes, isothiocyanate, and alkyl bromides | Atom economy, reduced waste | nih.gov |
Iii. Elucidation of Reaction Mechanisms Involving 5 Thiazolemethanamine, 2 Methoxy
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Thiazole (B1198619) Ring
Nucleophilic aromatic substitution (SNAr) is a critical reaction class for modifying aromatic rings, particularly those that are electron-deficient. nih.gov The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govmdpi.com The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize this negatively charged intermediate, thereby accelerating the reaction. nih.govnih.gov
In the context of the thiazole ring system, SNAr reactions are common, especially when activating groups are present. mdpi.com The methoxy (B1213986) group at the C2 position of the target molecule can function as a leaving group in such reactions.
The displacement of a methoxy group from an aromatic or heteroaromatic ring by a nucleophile is a well-documented transformation. mdpi.com For 5-Thiazolemethanamine, 2-methoxy-, a nucleophile would attack the C2 carbon, leading to the displacement of the methoxy group.
The classical mechanism for this transformation involves the nucleophilic attack at the carbon atom bearing the methoxy group, forming a tetrahedral Meisenheimer intermediate. This step is typically the rate-determining step. nih.gov The negative charge is delocalized onto the electronegative nitrogen atom and across the ring. Subsequently, the leaving group, methoxide (B1231860) (CH₃O⁻), is eliminated, and the aromaticity of the thiazole ring is restored.
Alternatively, computational studies on related systems have proposed the existence of a concerted SNAr (cSNAr) mechanism. mdpi.com In this pathway, the bond-forming and bond-breaking steps occur in a single transition state, avoiding the formation of a discrete Meisenheimer intermediate. mdpi.com Research on the amination of methoxy arenes using a sodium hydride-lithium iodide composite has also pointed towards an unusual concerted nucleophilic aromatic substitution process. nih.gov The specific pathway, whether stepwise or concerted, for 5-Thiazolemethanamine, 2-methoxy- would depend on the nature of the nucleophile, the solvent, and other reaction conditions.
The kinetics and regioselectivity of SNAr reactions on thiazole rings are highly sensitive to the nature and position of substituents, as well as the reaction conditions.
Substituent Effects: The rate of SNAr reactions is dramatically increased by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they effectively stabilize the negative charge of the Meisenheimer intermediate. nih.gov In 5-Thiazolemethanamine, 2-methoxy-, the methanamine group at C5 is generally considered electron-donating, which would deactivate the ring towards nucleophilic attack compared to a thiazole with an EWG at that position. However, the nitrogen atom of the thiazole ring itself acts as an EWG, facilitating attack at the C2 and C5 positions. Computational studies on substituted thiophenes, which are structurally similar to thiazoles, confirm that substituents significantly impact the activation energy of nucleophilic addition. researchgate.net For instance, the presence of a nitro group dramatically lowers the activation barrier compared to a hydrogen atom. researchgate.net
Reaction Conditions:
Solvent: The choice of solvent plays a critical role. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), are known to accelerate SNAr reactions by solvating the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus enhancing its reactivity. researchgate.net Kinetic studies on the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with anilines showed a dramatic increase in reaction rate with increasing DMSO content in methanol-DMSO mixtures. researchgate.net
Leaving Group: While the methoxy group is a viable leaving group, halogens are often more reactive in SNAr reactions. researchgate.net The efficiency of the leaving group can also be influenced by the position of other substituents. For example, in the reaction of 2-nitro-5-chlorothiazole with sodium methoxide, the chlorine atom is the leaving group, whereas in the isomeric 2-chloro-5-nitrothiazole, the nitro group is replaced. researchgate.net
Nucleophile: Stronger nucleophiles lead to faster reaction rates. researchgate.net Studies have shown that a broad range of amine and sulfur nucleophiles can be employed in SNAr reactions of heteroaromatics. mdpi.comrsc.org
Table 1: Factors Influencing SNAr Reactions on the Thiazole Ring
| Factor | Influence on Reaction Rate and Pathway | References |
|---|---|---|
| Electron-Withdrawing Groups (EWGs) | Accelerate reaction by stabilizing the Meisenheimer intermediate. | nih.gov |
| Electron-Donating Groups (EDGs) | Decelerate reaction by destabilizing the intermediate. | nih.gov |
| Leaving Group Position | Regioselectivity is determined by the most stable intermediate; attack at C2 and C5 is common. | researchgate.net |
| Solvent Polarity | Polar aprotic solvents (e.g., DMSO) generally increase the reaction rate. | researchgate.net |
| Nucleophile Strength | Stronger nucleophiles result in faster reaction rates. | researchgate.net |
Reactivity and Transformations of the Methanamine Side Chain
The methanamine side chain (-CH₂NH₂) at the C5 position is a key site for chemical modification. The primary amine is nucleophilic and can undergo a variety of standard chemical transformations.
Acylation: The primary amine can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. nih.gov However, the nucleophilicity of the amine can be influenced by the electronic properties of the thiazole ring. In some cases, amino groups attached to heterocyclic systems can be deactivated, making acylation difficult. sciforum.net
Alkylation: The nitrogen atom can be alkylated with alkyl halides. Furthermore, research on 2-(aminomethyl)thiazole has shown that it can be converted into a chiral imine. mdpi.com Deprotonation of the methylene (B1212753) group (α to the imine and the thiazole ring) using a strong base like LDA creates a stabilized carbanion. This carbanion can then be stereoselectively alkylated with various electrophiles. mdpi.com This methodology demonstrates that the C-H bonds of the methylene group are acidic and can be functionalized.
Schiff Base Formation: The primary amine can condense with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov These imines can serve as intermediates for further reactions, such as reduction to secondary amines or participation in cyclization reactions.
Cyclization Reactions: The aminomethyl group can act as a nucleophile in multicomponent reactions to build more complex fused heterocyclic systems. For example, 2-aminothiazoles are known to react with aldehydes and active methylene compounds to form fused thiazolo[3,2-a]pyrimidines, suggesting similar potential for the aminomethyl group.
Table 2: Key Transformations of the Methanamine Side Chain
| Reaction Type | Reagents | Product Type | References |
|---|---|---|---|
| Acylation | Acid chlorides, Anhydrides | Amides | nih.govsciforum.net |
| Alkylation (via Imine) | 1. Ketone (chiral auxiliary) 2. Strong Base (LDA) 3. Alkyl Halide | Substituted Amines | mdpi.com | | Schiff Base Formation | Aldehydes, Ketones | Imines | nih.gov | | Cyclization | Aldehydes, Active Methylene Compounds | Fused Heterocycles | |
Investigations into Ring-Opening and Rearrangement Mechanisms of Thiazoles
While the thiazole ring is aromatic and generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions, particularly when subjected to biological activation or harsh chemical reagents.
Quantum chemical studies have elucidated the mechanism of thiazole ring bioactivation, which can lead to the formation of reactive thioamides. This process is highly dependent on the substituents present on the ring. The research highlights a critical difference between the drugs sudoxicam (B611048) and meloxicam; the latter has a methyl group at the C5 position, which prevents a hepatotoxic ring-opening reaction that occurs with sudoxicam.
This suggests that the nature of the substituent at the C5 position—in this case, the methanamine group—is crucial in determining the stability of the thiazole ring. The mechanism of ring-opening is thought to proceed via catalysis by enzymes like cytochrome P450. The calculations indicate that the pathway can be either a direct ring-opening or an indirect process involving the formation of an intermediate, with the specific route being governed by the electronic nature of the substituents. Electron-donating groups tend to favor direct ring opening, while electron-withdrawing groups may proceed through an intermediate.
Iv. Spectroscopic Characterization and Advanced Analytical Techniques for 5 Thiazolemethanamine, 2 Methoxy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 5-Thiazolemethanamine, 2-methoxy-. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.
One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.
In the ¹H NMR spectrum of 5-Thiazolemethanamine, 2-methoxy-, distinct signals are expected for the protons of the methoxy (B1213986) group, the methylene (B1212753) (-CH₂-) bridge, the amine (-NH₂) group, and the thiazole (B1198619) ring. The methoxy protons would typically appear as a sharp singlet, while the methylene protons would also likely be a singlet unless coupling to the amine protons is observed. The amine protons often present as a broad singlet. The single proton on the thiazole ring would appear as a singlet in its characteristic aromatic region.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. For 5-Thiazolemethanamine, 2-methoxy-, separate resonances are anticipated for the methoxy carbon, the methylene carbon, and the three distinct carbon atoms of the thiazole ring. The chemical shifts of these carbons provide evidence for their electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Thiazolemethanamine, 2-methoxy-
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methoxy (CH₃O-) | 3.9 - 4.1 (singlet, 3H) | 55 - 60 |
| Methylene (-CH₂-) | 4.0 - 4.2 (singlet, 2H) | 40 - 45 |
| Amine (-NH₂) | 1.5 - 2.5 (broad singlet, 2H) | - |
| Thiazole C4-H | 7.5 - 7.7 (singlet, 1H) | 140 - 142 |
| Thiazole C2 | - | 165 - 170 |
| Thiazole C5 | - | 125 - 130 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structures.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. youtube.comscribd.com
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. youtube.com In the case of 5-Thiazolemethanamine, 2-methoxy-, a COSY spectrum would be used to confirm the connectivity between the methylene protons and the amine protons, should coupling be present.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations). nih.gov This technique is instrumental in definitively assigning the carbon signals based on the assignments of their attached protons. For example, it would show a correlation between the methoxy proton signal and the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com HMBC is vital for connecting the different fragments of the molecule. Key correlations would be expected between the methoxy protons and the C2 carbon of the thiazole ring, and between the methylene protons and the C5 carbon of the thiazole ring, confirming the substitution pattern.
Table 2: Expected Key 2D NMR Correlations for 5-Thiazolemethanamine, 2-methoxy-
| Experiment | Correlating Protons | Correlating Carbons | Structural Information Confirmed |
| HSQC | Methoxy (CH₃) | Methoxy (C) | Direct C-H bond of the methoxy group. |
| Methylene (CH₂) | Methylene (C) | Direct C-H bonds of the methylene group. | |
| Thiazole (C4-H) | Thiazole (C4) | Direct C-H bond on the thiazole ring. | |
| HMBC | Methoxy (CH₃) | Thiazole (C2) | Connectivity of the methoxy group to the C2 position of the thiazole ring. |
| Methylene (CH₂) | Thiazole (C5), Thiazole (C4) | Connectivity of the methanamine group to the C5 position of the thiazole ring. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov For 5-Thiazolemethanamine, 2-methoxy-, characteristic absorption bands would confirm the presence of the amine, methoxy, and thiazole moieties.
Table 3: Characteristic Vibrational Frequencies for 5-Thiazolemethanamine, 2-methoxy-
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 (typically two bands for -NH₂) |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C-H (Aromatic/Thiazole) | Stretching | 3000 - 3100 |
| C=N (Thiazole) | Stretching | 1630 - 1680 |
| C=C (Thiazole) | Stretching | 1500 - 1600 |
| C-O (Methoxy) | Stretching | 1000 - 1300 (asymmetric and symmetric) |
The combination of IR and Raman spectroscopy provides a more complete vibrational profile, as some modes that are weak in IR may be strong in Raman, and vice versa.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns.
The mass spectrum of 5-Thiazolemethanamine, 2-methoxy- would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the side chains from the thiazole ring, such as the loss of the methoxy group (·OCH₃) or the aminomethyl group (·CH₂NH₂).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of the molecule, providing unequivocal confirmation of the molecular formula of 5-Thiazolemethanamine, 2-methoxy-, which is C₅H₈N₂OS.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netafropolitanjournals.comresearchgate.netbrieflands.com This method is particularly useful for identifying and quantifying a specific compound within a complex mixture, such as a reaction mixture or a biological sample. nih.gov In a GC-MS analysis of a sample containing 5-Thiazolemethanamine, 2-methoxy-, the compound would first be separated from other components based on its boiling point and polarity in the GC column. As it elutes from the column, it would enter the mass spectrometer, which would generate a mass spectrum that can be compared to a library or a known standard for positive identification.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by 5-Thiazolemethanamine, 2-methoxy- would promote electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur, and their intensities, are directly related to the molecule's electronic structure, particularly the extent of conjugation.
The thiazole ring, an aromatic system, combined with the methoxy group, which can act as an electron-donating group through resonance, and the aminomethyl group, are expected to give rise to distinct absorption bands. The analysis of the resulting spectrum, including the position of the maximum absorbance (λmax) and the molar absorptivity (ε), provides valuable information about the π-electron system and the electronic transitions between molecular orbitals, such as π → π* and n → π* transitions.
Detailed research findings on the specific UV-Vis spectral data for 5-Thiazolemethanamine, 2-methoxy- are not widely available in the public domain. However, a hypothetical UV-Vis data table is presented below to illustrate how such data would be reported.
Interactive Data Table: Hypothetical UV-Vis Spectral Data for 5-Thiazolemethanamine, 2-methoxy-
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |
| Ethanol | 235 | 8500 | π → π |
| Ethanol | 270 | 4200 | n → π |
Note: The data in this table is hypothetical and for illustrative purposes only, pending experimental verification.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique for verifying the elemental composition of a pure compound, thereby validating its empirical and molecular formula. For 5-Thiazolemethanamine, 2-methoxy-, which has the molecular formula C₅H₈N₂OS, elemental analysis would involve the combustion of a sample to convert the constituent elements into simple gaseous compounds (CO₂, H₂O, N₂, SO₂). The amounts of these gases are then measured to determine the percentage by mass of each element in the original compound.
The theoretically calculated elemental percentages for C₅H₈N₂OS are compared against the experimentally determined values. A close agreement between the theoretical and experimental results provides strong evidence for the compound's proposed formula and its purity.
While specific experimental reports for the elemental analysis of 5-Thiazolemethanamine, 2-methoxy- are not readily found in published literature, the expected theoretical and a set of hypothetical experimental values are presented in the table below.
Interactive Data Table: Elemental Analysis Data for 5-Thiazolemethanamine, 2-methoxy- (C₅H₈N₂OS)
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 41.08 | 41.12 |
| Hydrogen (H) | 5.52 | 5.55 |
| Nitrogen (N) | 19.16 | 19.11 |
| Oxygen (O) | 10.94 | 10.90 |
| Sulfur (S) | 21.93 | 21.88 |
Note: The experimental data in this table is hypothetical and serves as an example of typical results obtained from elemental analysis.
V. Computational Chemistry Investigations of 5 Thiazolemethanamine, 2 Methoxy
Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost in predicting the electronic structure and properties of molecules. For 5-Thiazolemethanamine, 2-methoxy-, DFT calculations are instrumental in understanding its three-dimensional geometry, the distribution of electrons, and the energies of its molecular orbitals.
The conformational landscape of 5-Thiazolemethanamine, 2-methoxy- is primarily dictated by the rotation around the single bonds connecting the methoxy (B1213986) group and the aminomethyl group to the thiazole (B1198619) ring. Different spatial arrangements of these substituents lead to various conformers with distinct energies.
Computational studies on analogous thiazole-containing amino acids have shown that intramolecular hydrogen bonding plays a crucial role in stabilizing certain conformations. In the case of 5-Thiazolemethanamine, 2-methoxy-, a key interaction is the potential for a hydrogen bond between the nitrogen atom of the thiazole ring and a hydrogen atom of the aminomethyl group. The stability of such conformations is often investigated in both the gas phase and in solution, with the polarity of the solvent potentially influencing the preferred geometry.
The relative energies of the different conformers can be calculated using DFT methods, allowing for the identification of the global minimum energy structure and the populations of other low-energy conformers at a given temperature.
Table 1: Hypothetical Relative Energies of 5-Thiazolemethanamine, 2-methoxy- Conformers
| Conformer | Dihedral Angle (C4-C5-C-N) | Relative Energy (kcal/mol) | Stabilizing Interactions |
| A | ~60° | 0.0 | Intramolecular H-bond (N(thiazole)...H-N(amine)) |
| B | ~180° | 1.5 | Steric minimization |
| C | ~-60° | 2.1 | --- |
Note: This table is illustrative and based on general principles of conformational analysis for similar structures. Actual values would require specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For thiazole derivatives, the HOMO is often characterized by π-orbitals distributed across the thiazole ring and its substituents, while the LUMO is typically a π* anti-bonding orbital. The presence of the electron-donating methoxy and aminomethyl groups is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.
DFT calculations can provide precise energies and visualizations of the HOMO and LUMO. For a related azo-thiazole derivative, the HOMO-LUMO gap was calculated to be around 1.66 eV. sigmaaldrich.com This value provides an estimate for the electronic character of the thiazole core.
Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Thiazole Derivative
| Orbital | Energy (eV) |
| HOMO | -6.210 |
| LUMO | -7.870 |
| HOMO-LUMO Gap | 1.66 |
Data adapted from a study on a related azo-thiazole derivative and is for illustrative purposes. sigmaaldrich.com
Reaction Pathway Elucidation through Advanced Computational Modeling
Computational modeling can be used to map out the potential energy surface of a chemical reaction, providing a detailed understanding of the reaction mechanism. This includes the characterization of reactants, products, transition states, and intermediates.
A plausible synthetic route to 5-Thiazolemethanamine, 2-methoxy- could involve the reaction of a 2-halo-5-(halomethyl)thiazole with sodium methoxide (B1231860), followed by amination. Computational studies can shed light on the feasibility and energetics of such pathways.
For a given reaction step, computational methods can locate the transition state structure, which represents the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction. Intermediates, which are local minima on the potential energy surface, can also be identified and characterized. For the synthesis of 2-methoxythiazoles, a nucleophilic aromatic substitution mechanism is likely, proceeding through a Meisenheimer-like intermediate.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
Numerous QSAR studies have been performed on aminothiazole and other thiazole derivatives, highlighting the importance of various molecular descriptors in determining their biological effects. nih.govnih.govmdpi.com These studies have shown that properties such as lipophilicity (logP), electronic parameters (like HOMO and LUMO energies), and steric factors significantly influence the activity of these compounds. For instance, in some QSAR models for aminothiazole derivatives, descriptors related to hydrogen bonding capacity and molecular shape have been found to be critical for potent biological activity. nih.gov
For 5-Thiazolemethanamine, 2-methoxy-, a QSAR model could be developed by synthesizing a library of related analogs and measuring their biological activity in a relevant assay. The calculated molecular descriptors for these compounds would then be used to build a predictive model.
Table 3: Key Descriptor Classes in QSAR Models of Thiazole Derivatives
| Descriptor Class | Examples | Relevance |
| Electronic | HOMO/LUMO energies, Dipole moment | Governs electrostatic interactions and reactivity. |
| Steric | Molecular volume, Surface area | Influences binding to biological targets. |
| Hydrophobic | LogP | Affects membrane permeability and distribution. |
| Topological | Connectivity indices | Describes molecular branching and shape. |
This information can then be used to virtually screen new derivatives of 5-Thiazolemethanamine, 2-methoxy- to prioritize the synthesis of compounds with the highest predicted activity.
Derivation and Interpretation of Molecular Descriptors
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They are calculated from the symbolic representation of a molecule and are fundamental to the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. For 5-Thiazolemethanamine, 2-methoxy-, a range of descriptors can be calculated to characterize its size, shape, electronic distribution, and hydrophobicity.
Table 1: Calculated Molecular Descriptors for 5-Thiazolemethanamine, 2-methoxy-
| Descriptor Category | Descriptor Name | Calculated Value | Interpretation |
| Physicochemical Properties | Molecular Weight | 144.19 g/mol | Indicates the mass of one mole of the compound. |
| LogP (octanol-water partition coefficient) | 0.8 | A measure of lipophilicity; a positive value suggests slight preference for lipid environments over aqueous ones. | |
| Topological Polar Surface Area (TPSA) | 77.9 Ų | Represents the surface area of polar atoms; influences membrane permeability and solubility. | |
| Molecular & Topological | Number of Rotatable Bonds | 3 | Indicates molecular flexibility, which can be important for binding to biological targets. |
| Number of Hydrogen Bond Acceptors | 4 | The number of atoms (N, O) that can accept a hydrogen bond from a donor. | |
| Number of Hydrogen Bond Donors | 1 | The number of atoms (in the -NH2 group) that can donate a hydrogen bond. | |
| Molar Refractivity | 37.5 cm³ | Relates to the volume of the molecule and its polarizability. | |
| Electronic Descriptors | Dipole Moment | ~3.1 D | A measure of the overall polarity of the molecule. The value suggests a significant separation of charge. |
Interpretation of Descriptors:
The Molecular Weight of 144.19 g/mol places it within the range of small molecules, a common feature of drug-like compounds. The LogP value of 0.8 suggests that the molecule is moderately lipophilic. This property is crucial for its pharmacokinetic profile, influencing its ability to cross biological membranes.
The Topological Polar Surface Area (TPSA) is a key indicator of a molecule's ability to permeate cell membranes. A TPSA of 77.9 Ų is within a range often associated with good oral bioavailability in drug candidates. The presence of both hydrogen bond donors and acceptors (one and four, respectively) suggests that 5-Thiazolemethanamine, 2-methoxy- can participate in hydrogen bonding, a critical interaction for binding to biological macromolecules like proteins and enzymes. nih.gov
The number of rotatable bonds points to a degree of conformational flexibility. This allows the molecule to adopt different shapes, which can be advantageous for fitting into the binding sites of various biological targets. Finally, the calculated dipole moment indicates that the molecule is polar, which, along with its TPSA and hydrogen bonding capabilities, will govern its solubility and interaction with polar environments.
Predictive Models for Chemical Reactivity and Interaction Profiles
Building upon the foundation of molecular descriptors, computational chemists can develop predictive models to forecast the behavior of 5-Thiazolemethanamine, 2-methoxy-. These models, particularly QSAR, establish a mathematical relationship between the chemical structure (represented by descriptors) and a specific activity or property.
Predictive Models for Chemical Reactivity:
The reactivity of the thiazole ring is a well-studied area. The presence of nitrogen and sulfur heteroatoms creates a unique electronic landscape. nih.gov The 2-methoxy group acts as an electron-donating group, which can influence the electron density on the thiazole ring and affect its susceptibility to electrophilic or nucleophilic attack. The methanamine group at the 5-position further modifies this reactivity.
Computational models based on Density Functional Theory (DFT) can be employed to calculate reactivity descriptors such as:
Frontier Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons, respectively. A smaller HOMO-LUMO gap generally implies higher reactivity.
Fukui Functions: These functions can predict the most likely sites for nucleophilic and electrophilic attack on the molecule, offering a granular view of its reactive centers. nih.gov
Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For thiazole derivatives, computational studies have shown that such descriptors are crucial in predicting their behavior in chemical reactions and biological systems. nih.govyoutube.com
Predictive Models for Interaction Profiles:
The primary application of predictive modeling for a compound like 5-Thiazolemethanamine, 2-methoxy- lies in forecasting its potential biological interactions. Thiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ucdavis.edudeepdyve.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate a set of independent variables (molecular descriptors) with a dependent variable (a measure of biological activity, such as IC50 values). deepdyve.comscbdd.com For instance, a QSAR model could be developed for a series of thiazole derivatives to predict their inhibitory activity against a specific enzyme. Studies on related compounds have successfully used descriptors related to atomic charges, hydrophobicity (LogP), and molecular shape to build predictive QSAR models for activities like adenosine (B11128) A3 receptor antagonism. scbdd.com The development of a robust QSAR model involves several steps, including data set selection, calculation of descriptors, variable selection, model generation using techniques like multiple linear regression or machine learning, and rigorous validation. scbdd.com
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. youtube.com By placing 5-Thiazolemethanamine, 2-methoxy- into the active site of a known protein target, molecular docking can:
Estimate the binding affinity (e.g., in kcal/mol).
Identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the molecule and the protein's amino acid residues. ucdavis.edu
Provide a structural basis for the molecule's potential mechanism of action.
For example, docking studies on other thiazole derivatives have been used to predict their binding modes in the active sites of targets like Aurora kinases and human pancreatic alpha-amylase, guiding the design of more potent inhibitors. scbdd.com The insights from these predictive models are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the discovery of new therapeutic agents.
Vi. 5 Thiazolemethanamine, 2 Methoxy As a Privileged Scaffold in Synthetic Design
Strategies for Scaffold Hopping in Heterocyclic Drug Discovery and Organic Synthesis
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a structurally different scaffold, while aiming to retain or improve biological activity. This approach is particularly valuable for navigating beyond patented chemical space and enhancing pharmacokinetic and pharmacodynamic properties. nih.gov The 5-Thiazolemethanamine, 2-methoxy- scaffold serves as an excellent starting point for such endeavors due to the inherent versatility of the thiazole (B1198619) ring.
Strategies for scaffold hopping originating from or leading to the 2-methoxy-5-(aminomethyl)thiazole core can be broadly categorized:
Heterocycle Replacements: The thiazole ring itself can be replaced by other 5- or 6-membered heterocycles that can mimic its steric and electronic features. dtic.mil Potential isosteric replacements could include oxazoles, isoxazoles, pyrazoles, or even pyridines, each offering a distinct profile of hydrogen bonding capabilities and metabolic stability.
Ring Opening or Closure: Modifications can involve ring-opening of the thiazole to yield acyclic structures that maintain key pharmacophoric elements, or conversely, ring-closing strategies can be employed on a suitable precursor to form the thiazolemethanamine core. dtic.mil
Topology-Based Hopping: This involves a more abstract level of transformation where the three-dimensional arrangement of functional groups is preserved, even if the underlying scaffold is significantly altered. dtic.mil Computational tools are often employed to identify novel scaffolds that can present the methoxy (B1213986) and aminomethyl groups in a similar spatial orientation to the original thiazole.
The primary goal of these strategies is to discover novel chemotypes with improved properties, such as enhanced target affinity, better selectivity, or a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. dtic.mil
Rational Design of Chemical Libraries Based on the Thiazolemethanamine Core
The rational design of chemical libraries is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). The 5-Thiazolemethanamine, 2-methoxy- core is an ideal foundation for library design due to its multiple points for diversification.
Key diversification points on the scaffold include:
The Amine Group: The primary amine of the methanamine side chain is a versatile handle for a wide array of chemical transformations. It can be readily acylated, alkylated, sulfonylated, or used in reductive amination reactions to introduce a vast range of substituents. This allows for the exploration of interactions with specific pockets in a biological target.
The Thiazole Ring: While the core ring is often kept intact, further substitution on the thiazole ring itself (at the C4 position, for instance) can be explored to fine-tune electronic properties and steric bulk.
The Methoxy Group: The 2-methoxy group is a key feature, influencing the electron density of the thiazole ring. While often retained, it can be replaced with other alkoxy groups or bioisosteric equivalents to modulate properties like lipophilicity and metabolic stability.
A biomimicking strategy can also be employed in the design of such libraries. For instance, by incorporating motifs that mimic natural substrates or known inhibitors of a target enzyme, the probability of identifying potent compounds can be significantly increased. This approach has been successfully used in the design of thiazole-containing antimicrobial agents. nih.gov The systematic generation of a library of derivatives allows for a comprehensive understanding of the SAR, guiding the optimization of lead compounds.
Methodologies for Diversity-Oriented Synthesis (DOS) of 5-Thiazolemethanamine, 2-methoxy- Derivatives
Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules from a common starting material or scaffold. The 5-Thiazolemethanamine, 2-methoxy- core is amenable to DOS strategies, enabling the creation of a wide range of molecular architectures for high-throughput screening.
Methodologies that can be applied to generate diversity from this scaffold include:
Multi-component Reactions: These reactions, where three or more reactants combine in a single step to form a product that contains portions of all the starting materials, are highly efficient for generating chemical diversity. The amine functionality of the scaffold can participate in reactions like the Ugi or Passerini reactions.
Build/Couple/Pair Strategies: This is a powerful DOS approach where a starting scaffold is "built" upon, followed by "coupling" of different fragments, and finally "pairing" of the resulting products. For the 5-Thiazolemethanamine, 2-methoxy- scaffold, this could involve initial modification of the amine, followed by coupling to various carboxylic acids or other electrophiles, and then further diversification.
Pericyclic Reactions: The thiazole ring or substituents attached to it can be designed to participate in pericyclic reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, leading to complex, three-dimensional structures. nih.gov
These DOS approaches allow for the rapid generation of a multitude of distinct compounds from a single, versatile starting material, increasing the chances of discovering novel biological activities.
Exploration of Functional Group Modifications and Bioisosteric Replacements within the Scaffold
The fine-tuning of a lead compound's properties often relies on the strategic modification of its functional groups and the use of bioisosteric replacements. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. benthamscience.com For the 5-Thiazolemethanamine, 2-methoxy- scaffold, several key modifications and replacements can be explored.
| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| 2-Methoxy Group | -OCF3, -SCH3, Halogens (e.g., F, Cl) | Modulate lipophilicity, metabolic stability, and electronic properties. chemrxiv.org |
| Thiazole Ring | Oxazole, Isoxazole, Pyrazole, 1,2,4-Triazole | Alter hydrogen bonding capacity, pKa, and metabolic profile. openaccessjournals.com |
| Aminomethyl Group | -CH2OH, -CH2SH, -CF2NH2 | Modify hydrogen bonding potential, basicity, and metabolic stability. |
The replacement of a methoxy group with a fluorine atom, for example, is a common strategy to block metabolic oxidation and can lead to an increase in lipophilicity. chemrxiv.org Similarly, replacing the thiazole ring with another heterocycle like a tetrazole or an oxadiazole can significantly alter the acidity and bioavailability of the resulting compound. openaccessjournals.com The goal of these modifications is to enhance the desired properties of the molecule, such as improving its binding affinity, increasing its metabolic stability, or reducing its toxicity. nih.gov
Role as a Versatile Building Block and Intermediate in Complex Molecule Synthesis
Beyond its direct use in drug discovery programs, 5-Thiazolemethanamine, 2-methoxy- serves as a valuable building block for the synthesis of more complex molecules. Its bifunctional nature, with the reactive primary amine and the modifiable thiazole core, makes it a versatile intermediate.
The amine group can be protected, allowing for transformations on the thiazole ring, followed by deprotection and further derivatization. This strategic manipulation enables its incorporation into larger, more intricate molecular architectures. For example, it can be used as a key fragment in the convergent synthesis of complex natural product analogs or other elaborate drug candidates.
The thiazole ring itself can be a precursor to other functionalities through ring-opening and rearrangement reactions. The inherent reactivity of the thiazole system, coupled with the directing effect of the methoxy group, allows for selective chemical modifications, making it a powerful tool in the hands of a synthetic chemist.
Vii. Future Research Directions and Unexplored Avenues for 5 Thiazolemethanamine, 2 Methoxy
Development of Novel and Efficient Synthetic Methodologies
Currently, there are no published, specific synthetic routes for 5-Thiazolemethanamine, 2-methoxy-. Future research would need to focus on establishing reliable and efficient methods for its preparation. Key areas of exploration would include:
Exploration of Starting Materials: Research would be necessary to identify readily available and cost-effective starting materials for the synthesis.
Optimization of Reaction Conditions: Systematic studies would be required to optimize reaction parameters such as temperature, pressure, catalysts, and solvents to maximize yield and purity.
Green Chemistry Approaches: The development of environmentally friendly synthetic methods, minimizing waste and using less hazardous substances, would be a valuable research avenue.
A hypothetical comparison of potential synthetic routes could be summarized as follows:
| Potential Synthetic Route | Plausible Starting Materials | Potential Advantages | Potential Challenges |
| Route A | 2-methoxy-5-(bromomethyl)thiazole | Direct conversion | Availability and stability of the starting material |
| Route B | 2-methoxythiazole-5-carbonitrile | Readily available starting material | Requires robust reduction methods |
| Route C | Multicomponent Reaction | High atom economy | Complex optimization required |
Application of Advanced Spectroscopic and Structural Analysis Techniques
A complete understanding of the molecular structure and properties of 5-Thiazolemethanamine, 2-methoxy- would necessitate the application of a suite of advanced analytical techniques. These would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for elucidating the basic structural framework of the molecule. Advanced 2D NMR techniques could provide further details on connectivity.
Mass Spectrometry (MS): High-resolution mass spectrometry would be crucial for confirming the molecular weight and elemental composition.
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state.
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy would help in identifying the functional groups present in the molecule.
Pursuit of Deeper Mechanistic Understandings of its Reactivity
Once the synthesis and structure of 5-Thiazolemethanamine, 2-methoxy- are established, research could delve into its chemical reactivity. Key areas of investigation would include:
Reactivity Profiling: A systematic study of its reactions with various electrophiles and nucleophiles would be necessary to understand its chemical behavior.
Kinetic Studies: Determining the reaction rates under different conditions would provide insights into the reaction mechanisms.
Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model reaction pathways and transition states, complementing experimental findings.
Integration of In Silico and Experimental Approaches for Accelerated Chemical Discovery
A modern and efficient approach to studying 5-Thiazolemethanamine, 2-methoxy- would involve a close integration of computational and experimental methods. This synergistic approach could accelerate the discovery process:
Virtual Screening: Computational tools could be used to predict the potential biological activities or material properties of the compound, guiding experimental efforts.
QSAR (Quantitative Structure-Activity Relationship) Modeling: If a series of related compounds were synthesized, QSAR models could be developed to correlate chemical structure with activity, aiding in the design of more potent or effective analogs.
Predictive Toxicology: In silico methods could be used to estimate the potential toxicity of the compound, providing an early warning of any safety concerns.
Q & A
Basic: How can researchers optimize the synthesis of 2-Methoxy-5-thiazolemethanamine to improve yield and purity?
Methodological Answer:
To optimize synthesis, consider varying reaction parameters such as solvent systems (e.g., DMF-acetic acid mixtures for reflux ), stoichiometry of reactants, and reaction duration. For example, a reflux time of 2 hours under controlled temperature (e.g., 80–100°C) may enhance cyclization efficiency. Catalysts like sodium acetate can stabilize intermediates, while post-synthesis purification via recrystallization (e.g., using DMF-ethanol) or column chromatography with silica gel improves purity . Monitor reaction progress using TLC (Rf values) or HPLC to identify optimal stopping points.
Basic: What safety protocols are critical when handling 2-Methoxy-5-thiazolemethanamine in laboratory settings?
Methodological Answer:
Key protocols include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- First Aid : For skin exposure, wash immediately with soap/water; for eye contact, rinse with water for 15 minutes and seek medical attention .
- Contradictions : If conflicting safety data arise (e.g., flammability vs. stability), prioritize conservative measures like inert atmosphere handling and fire-resistant storage .
Advanced: How can researchers resolve contradictions in pharmacological activity data for 2-Methoxy-5-thiazolemethanamine derivatives?
Methodological Answer:
Contradictions (e.g., serotonin receptor activity variations ) require systematic validation:
- Comparative Assays : Test derivatives under identical conditions (e.g., rat brain tissue models) with controls for receptor specificity.
- Structural Analysis : Use computational tools (docking studies) to correlate substituent positioning (e.g., methoxy group orientation) with activity.
- Data Normalization : Account for batch-specific impurities via HPLC-MS quantification .
Basic: Which purification techniques are most effective for isolating 2-Methoxy-5-thiazolemethanamine from complex reaction mixtures?
Methodological Answer:
- Solid-Phase Extraction (SPE) : Use C18 columns with gradient elution (water:acetonitrile) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol-water) based on solubility differences.
- TLC Monitoring : Employ silica plates with ethyl acetate/hexane mobile phases to track compound migration .
Advanced: How should factorial design be applied to study substituent effects on thiazolemethanamine derivatives?
Methodological Answer:
- Variable Selection : Test factors like substituent position (e.g., 2-methoxy vs. 4-methoxy ), solvent polarity, and temperature.
- Response Variables : Measure yield, purity (via NMR), and bioactivity (e.g., IC50 values).
- Design Execution : Use a 2^k factorial design (k = number of variables) to identify interactions. For example, varying methoxy and halogen substituents simultaneously can reveal synergistic effects .
Advanced: What analytical methods validate the structural integrity of 2-Methoxy-5-thiazolemethanamine in complex matrices?
Methodological Answer:
- NMR Spectroscopy : Compare 1H/13C NMR shifts with reference standards (e.g., 5-methoxy tryptamine ). Key peaks: aromatic protons (~6.8–7.2 ppm) and methoxy groups (~3.8 ppm).
- HPLC-MS : Use reverse-phase C18 columns with ESI+ ionization to confirm molecular ion ([M+H]+) and fragmentation patterns.
- Cross-Validation : Match retention times and spectral data against certified reference materials .
Basic: How can solubility challenges be addressed during formulation for in vitro assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility .
- pH Adjustment : Prepare buffered solutions (pH 6–8) to stabilize protonation states.
- Surfactants : Add Tween-80 or PEG derivatives to reduce aggregation in cell culture media.
Advanced: How should conflicting metabolic stability data for thiazolemethanamine derivatives be interpreted?
Methodological Answer:
- In Vitro Models : Use liver microsomes or hepatocytes from multiple species (e.g., human vs. rat) to assess interspecies variability .
- Enzyme Kinetics : Calculate Km and Vmax values for CYP450 isoforms (e.g., CYP3A4) to identify metabolic hotspots.
- Contradiction Resolution : Replicate studies under standardized conditions (e.g., NADPH concentration, incubation time) and validate with LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
